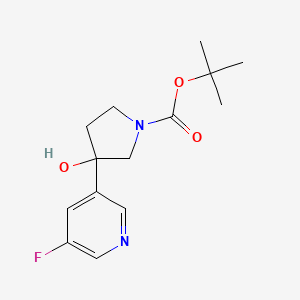

Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate

Description

Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) group at the 1-position, a hydroxyl group at the 3-position of the pyrrolidine ring, and a 5-fluoropyridin-3-yl substituent. The Boc group serves as a protective moiety for the pyrrolidine nitrogen, a common strategy in pharmaceutical synthesis to modulate reactivity and solubility during multi-step reactions . The 5-fluoropyridin-3-yl substituent introduces electron-withdrawing effects, which may influence electronic distribution and binding affinity in target interactions. This compound is likely utilized as an intermediate in drug discovery, particularly in the development of kinase inhibitors or neuroactive agents, where fluorinated pyridine motifs are prevalent .

Properties

Molecular Formula |

C14H19FN2O3 |

|---|---|

Molecular Weight |

282.31 g/mol |

IUPAC Name |

tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H19FN2O3/c1-13(2,3)20-12(18)17-5-4-14(19,9-17)10-6-11(15)8-16-7-10/h6-8,19H,4-5,9H2,1-3H3 |

InChI Key |

VDCJYFFCQSDQSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC(=CN=C2)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a fluoropyridine derivative with a suitable pyrrolidine precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide (DMF). The final step involves the esterification of the hydroxyl group with tert-butyl chloroformate under basic conditions to yield the desired compound .

Chemical Reactions Analysis

Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The fluoropyridine moiety can be reduced to a fluoropyridine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions

Scientific Research Applications

Tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-(5-fluoropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate can be compared to analogous pyrrolidine and pyridine derivatives. Below is a detailed analysis:

Substituents on the Pyridine Ring

- Compound A () : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate features a bromo-methoxy substituent on pyridin-2-yl. The bromine atom increases molecular weight and lipophilicity (higher logP), while the methoxy group contributes moderate electron-donating effects, contrasting with fluorine’s electronic profile .

- Compound B (): (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate contains a 2-fluoro substituent on pyridin-3-yl. The fluorine’s position (2 vs.

Functional Groups on the Pyrrolidine Ring

- Target Compound: The 3-hydroxyl group increases polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents like water or ethanol .

- Compound C (): tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate replaces the hydroxyl group with an amino group. This substitution introduces basicity (pKa ~9–10), altering pharmacokinetic properties such as membrane permeability and enzymatic degradation .

- Compound D () : tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate incorporates an ethoxy-oxoethyl ester. The ester group may act as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids .

Protective Groups and Stability

- Target Compound : The Boc group is stable under basic and mildly acidic conditions but cleaved under strong acids (e.g., TFA), making it suitable for stepwise synthesis .

- Compound E () : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate uses a dimethoxymethyl group, which is acid-labile but less robust than Boc under oxidative conditions .

Physicochemical Properties

A comparative table of key properties is provided below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.